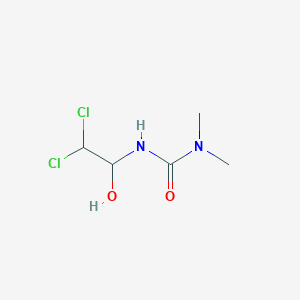

3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2,2-Dichlor-1-hydroxy-ethyl)-1,1-dimethyl-harnstoff beinhaltet typischerweise die Reaktion von 2,2-Dichloracetaldehyd mit Dimethylamin und Harnstoff unter kontrollierten Bedingungen. Die Reaktion wird in einem wässrigen Medium durchgeführt, und die Temperatur wird zwischen 50 und 70 °C gehalten, um eine optimale Ausbeute zu gewährleisten. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das dann durch Zugabe von Harnstoff in das Endprodukt umgewandelt wird.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird die Produktion von 3-(2,2-Dichlor-1-hydroxy-ethyl)-1,1-dimethyl-harnstoff unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert. Diese Methode ermöglicht eine bessere Kontrolle der Reaktionsparameter, was zu höheren Ausbeuten und Reinheiten führt. Die Rohstoffe werden mit einer kontrollierten Geschwindigkeit in den Reaktor geleitet, und das Reaktionsgemisch wird kontinuierlich gerührt, um Einheitlichkeit zu gewährleisten. Das Produkt wird dann durch Destillation oder Kristallisationstechniken gereinigt.

Chemische Reaktionsanalyse

Reaktionstypen

3-(2,2-Dichlor-1-hydroxy-ethyl)-1,1-dimethyl-harnstoff unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einer Carbonylverbindung oxidiert werden.

Reduktion: Die Verbindung kann zu einem Dihydroxyderivat reduziert werden.

Substitution: Die Chloratome können durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Ammoniak, primäre Amine oder Thiole werden unter basischen Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung eines Carbonylderivats.

Reduktion: Bildung eines Dihydroxyderivats.

Substitution: Bildung von substituierten Harnstoffderivaten.

Eigenschaften

Molekularformel |

C5H10Cl2N2O2 |

|---|---|

Molekulargewicht |

201.05 g/mol |

IUPAC-Name |

3-(2,2-dichloro-1-hydroxyethyl)-1,1-dimethylurea |

InChI |

InChI=1S/C5H10Cl2N2O2/c1-9(2)5(11)8-4(10)3(6)7/h3-4,10H,1-2H3,(H,8,11) |

InChI-Schlüssel |

YATSNJLSINKZLL-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)NC(C(Cl)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea typically involves the reaction of 2,2-dichloroacetaldehyde with dimethylamine and urea under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of urea.

Industrial Production Methods

In industrial settings, the production of 3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The raw materials are fed into the reactor at a controlled rate, and the reaction mixture is continuously stirred to ensure uniformity. The product is then purified using distillation or crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form a dihydroxy derivative.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a dihydroxy derivative.

Substitution: Formation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(2,2-Dichlor-1-hydroxy-ethyl)-1,1-dimethyl-harnstoff beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet und so die Substratbindung verhindert. Das Vorhandensein von Chloratomen verstärkt seine Reaktivität und ermöglicht die Bildung von kovalenten Bindungen mit nukleophilen Resten im Enzym. Dies führt zur Hemmung der Enzymaktivität und zu den daraus resultierenden biologischen Wirkungen.

Wirkmechanismus

The mechanism of action of 3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic residues in the enzyme. This leads to the inhibition of enzyme function and subsequent biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2,2,2-Trichlor-1-hydroxyethyl-dimethylphosphat

- S-(2,2-Dichlor-1-hydroxy)ethyl-Glutathion

- N-(2,2-Dichlor-1-hydroxyethyl)acetamid

Einzigartigkeit

3-(2,2-Dichlor-1-hydroxy-ethyl)-1,1-dimethyl-harnstoff ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Im Gegensatz zu seinen Analoga besitzt es einen Harnstoffrest, der seine Fähigkeit zur Bildung von Wasserstoffbrückenbindungen und zur Wechselwirkung mit biologischen Zielstrukturen verbessert.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.